molecular formula C8H8O2Te B15344618 2-methyltellanylbenzoic acid CAS No. 22261-92-3

2-methyltellanylbenzoic acid

Cat. No.: B15344618
CAS No.: 22261-92-3
M. Wt: 263.7 g/mol
InChI Key: YMPWXIMQKKOTLP-UHFFFAOYSA-N
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Description

2-Methyltellanylbenzoic acid is a benzoic acid derivative substituted with a methyltellanyl (-TeCH₃) group at the ortho position. The tellurium atom’s larger atomic radius and polarizability may influence reactivity, solubility, and stability compared to lighter chalcogens.

Properties

CAS No.

22261-92-3

Molecular Formula

C8H8O2Te

Molecular Weight

263.7 g/mol

IUPAC Name

2-methyltellanylbenzoic acid

InChI

InChI=1S/C8H8O2Te/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

YMPWXIMQKKOTLP-UHFFFAOYSA-N

Canonical SMILES

C[Te]C1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyltellanylbenzoic acid typically involves the reaction of benzoic acid derivatives with tellurium reagents. One common method is the reaction of 2-bromobenzoic acid with dimethyl telluride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the tellurium-carbon bond .

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its specialized applications and the complexity of handling tellurium compounds. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper safety measures and environmental controls are in place due to the toxicity of tellurium compounds .

Chemical Reactions Analysis

Types of Reactions

2-methyltellanylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyltellanylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-methyltellanylbenzoic acid involves its interaction with biological molecules through the tellurium atom. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzyme activity and other biological processes .

Comparison with Similar Compounds

The following analysis compares 2-methyltellanylbenzoic acid with structurally analogous benzoic acid derivatives, focusing on physical properties, synthesis, and applications.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Source
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Thiazole ring
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid C₁₈H₁₇N₃O₅ 355.35 Not reported Amide, methoxy groups
2-Methylbutyric acid C₅H₁₀O₂ 102.13 Not reported Branched alkyl chain

Key Observations :

  • Substituent Effects : The thiazole substituent in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid contributes to a higher melting point (139.5–140°C) compared to simpler alkyl-substituted acids like 2-methylbutyric acid . A tellurium group (in this compound) would likely reduce melting points due to weaker intermolecular forces compared to thiazole’s aromaticity.
  • Molecular Weight : Tellurium’s atomic mass (127.6 g/mol) would significantly increase the molecular weight of this compound compared to sulfur-containing analogs (e.g., ~219 g/mol for the thiazole derivative).

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